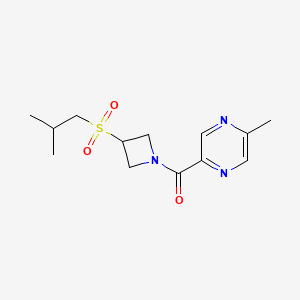
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Compound 10 in some studies.
科学的研究の応用
Catalytic Asymmetric Addition of Organozinc Reagents
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound structurally related to the query molecule, has been used in the catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity, demonstrating the potential of four-membered heterocycle-based backbones, such as azetidine, for asymmetric induction in catalytic reactions (Wang et al., 2008).
Synthesis of Human Leukocyte Elastase Inhibitors
L-694,458, a potent human leukocyte elastase inhibitor, was synthesized using chiral synthesis involving key intermediates structurally similar to the query molecule. This synthesis employed enantioselective lipase hydrolysis and showcased the importance of azetidine derivatives in developing biologically active compounds (Cvetovich et al., 1996).
Generation of Nitrogen Heterocycles with Trifluoromethyl Groups
Research on the generation of 6-(Trifluoromethyl)-4,5-dihydro-2(3H)-pyridone and its application in synthesizing fused nitrogen heterocycles with trifluoromethyl groups involved azetidine derivatives. This work demonstrated the versatility of these molecules in creating complex heterocyclic structures with potential pharmaceutical applications (Okano et al., 1996).
Development of Antimicrobial Heterocyclic Compounds
Synthesis of novel heterocyclic compounds, including azolo-as-triazines, employed methodologies that share similarities with the synthesis of azetidine derivatives. These compounds demonstrated specific in vitro antimicrobial activity, highlighting the role of azetidine-like structures in medicinal chemistry (Novinson et al., 1976).
Cationic Polymerization of Azetidine
The cationic polymerization of azetidine, a process related to the synthesis of the query compound, was studied for the formation of polymers with varied amino functions. This research contributes to the understanding of polymerization mechanisms and the potential for developing new polymeric materials (Schacht & Goethals, 1974).
特性
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-9(2)8-20(18,19)11-6-16(7-11)13(17)12-5-14-10(3)4-15-12/h4-5,9,11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUZPQAFHYJFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

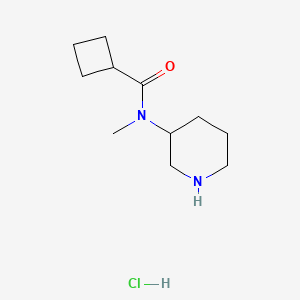
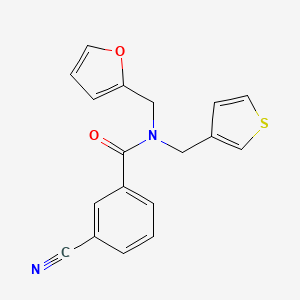
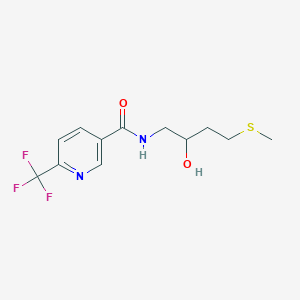
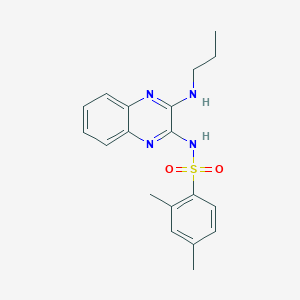

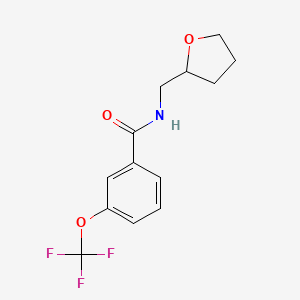
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2843312.png)
![1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843314.png)
amine hydrochloride](/img/structure/B2843319.png)

![Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2843323.png)
![3'-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2843324.png)
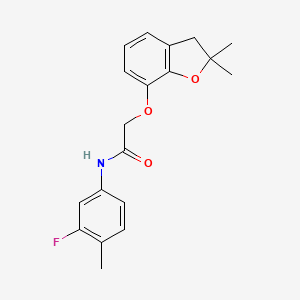
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2843327.png)